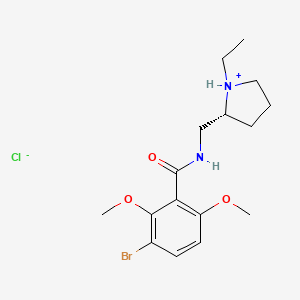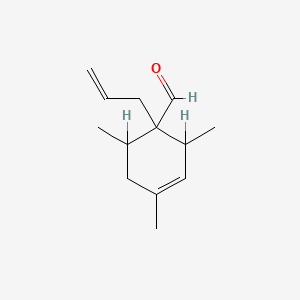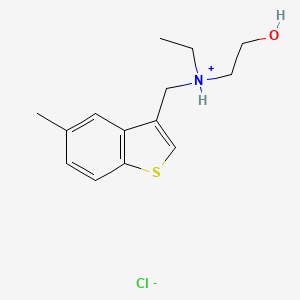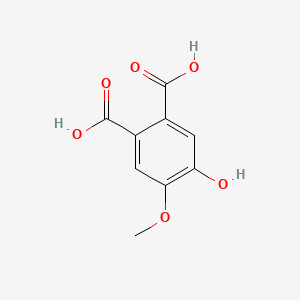
6-Carboxyvanillic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carboxyvanillic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to an aromatic benzene ring. This compound is a derivative of vanillic acid, which is widely recognized for its applications in flavoring and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Carboxyvanillic acid can be synthesized through various methods, including the oxidation of vanillin or vanillic acid. One common synthetic route involves the oxidation of vanillin using potassium permanganate (KMnO4) under acidic conditions. The reaction typically proceeds as follows: [ \text{Vanillin} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation and enzymatic catalysis are employed to convert lignin-derived compounds into this compound. These methods are preferred due to their efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Carboxyvanillic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Produces higher carboxylic acids.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated derivatives
Wissenschaftliche Forschungsanwendungen
6-Carboxyvanillic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of flavoring agents
Wirkmechanismus
The mechanism of action of 6-Carboxyvanillic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Vanillic Acid: A precursor to 6-Carboxyvanillic acid, known for its flavoring properties.
Protocatechuic Acid: Another carboxylic acid with antioxidant properties.
Gallic Acid: Known for its strong antioxidant activity.
Uniqueness: this compound is unique due to its dual functional groups (carboxyl and hydroxyl) on the aromatic ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
63035-28-9 |
|---|---|
Molekularformel |
C9H8O6 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
4-hydroxy-5-methoxyphthalic acid |
InChI |
InChI=1S/C9H8O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
OFECJXVRRIHUSC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



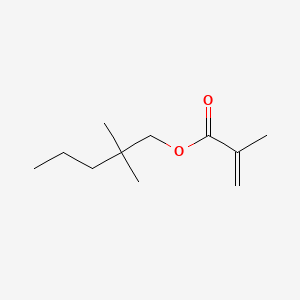
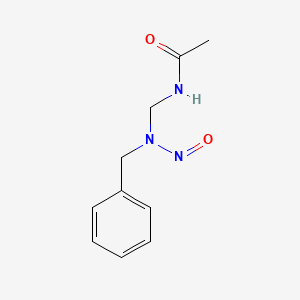
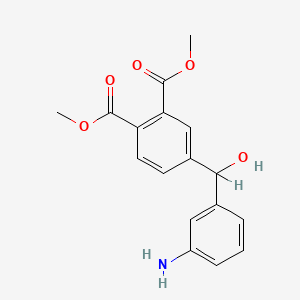
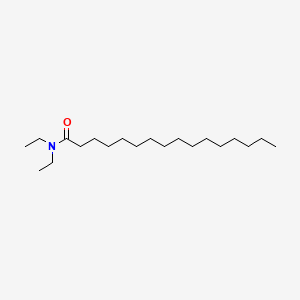
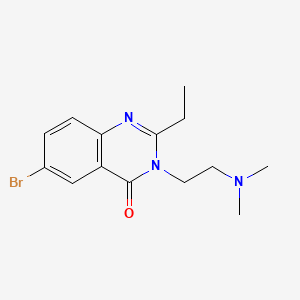
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
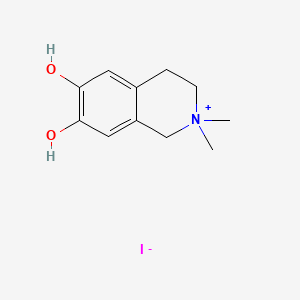
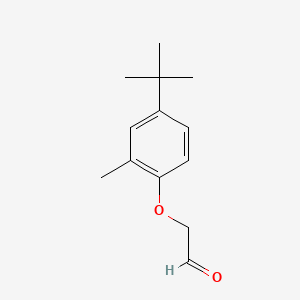
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
